2,3,5,6-Tetrachloroisonicotinonitrile

Melting Point Thermal Stability Physical Property

Sourcing a building block for predictable SNAr can be difficult. 2,3,5,6-Tetrachloroisonicotinonitrile (CAS 16297-06-6) provides activated positions for selective SNAr at high temperatures. - High m.p. (139-141 °C) enables high-temp synthesis without volatility loss. - Predicted pKa -7.59 activates ring for SNAr, ensuring selective substitution. - Supplied at ≥95% purity, with NMR & GC-MS spectra for method development.

Molecular Formula C6Cl4N2
Molecular Weight 241.9 g/mol
CAS No. 16297-06-6
Cat. No. B035919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrachloroisonicotinonitrile
CAS16297-06-6
Molecular FormulaC6Cl4N2
Molecular Weight241.9 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6Cl4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9
InChIKeyWQGYOIRZZWUJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrachloroisonicotinonitrile – Key Properties & Applications


2,3,5,6-Tetrachloroisonicotinonitrile (CAS 16297-06-6) is a tetrachlorinated pyridine-4-carbonitrile derivative with the molecular formula C6Cl4N2 and a molecular weight of 241.89 g/mol . It is a white to off-white crystalline solid with a melting point in the range of 139–141 °C . The compound is typically supplied at a minimum purity of 95% and is primarily used as a research chemical and a versatile intermediate in the synthesis of agrochemicals and pharmaceutical building blocks .

2,3,5,6-Tetrachloroisonicotinonitrile – Analog Substitution Limitations


The unique 2,3,5,6-tetrachloro substitution pattern on the pyridine ring of 2,3,5,6-tetrachloroisonicotinonitrile imparts distinct electronic and steric properties compared to less chlorinated or differently substituted analogs [1]. This specific halogenation profile influences key physical properties such as melting point and pKa, which can critically affect downstream reactivity and handling in chemical syntheses . Generic substitution with, for example, 2,6-dichloroisonicotinonitrile or 2,3,5,6-tetrachloropyridine may lead to different reaction kinetics, product profiles, or incompatibility with established protocols, as quantified in the evidence below.

2,3,5,6-Tetrachloroisonicotinonitrile – Quantitative Evidence


Melting Point & Thermal Stability

The melting point of 2,3,5,6-Tetrachloroisonicotinonitrile is significantly higher than that of its less chlorinated analog, 2,6-Dichloroisonicotinonitrile. This higher melting point indicates a more stable crystalline lattice and greater thermal stability during storage and handling [1].

Melting Point Thermal Stability Physical Property

Enhanced Electron-Withdrawing Effect

The presence of the nitrile group in 2,3,5,6-Tetrachloroisonicotinonitrile results in a substantially lower predicted pKa compared to 2,3,5,6-tetrachloropyridine, which lacks this strong electron-withdrawing substituent. The significantly more negative pKa indicates a weaker base and a stronger electron-deficient character on the pyridine ring [1].

pKa Acidity Electron-Withdrawing Effect

Boiling Point & Density Profile

2,3,5,6-Tetrachloroisonicotinonitrile exhibits a much higher predicted boiling point and a higher density compared to the mixed halogenated pyridine analog 3,5-dichloro-2,4,6-trifluoropyridine. These differences reflect the impact of replacing chlorine atoms with fluorine on intermolecular forces and molecular mass [1].

Boiling Point Density Volatility

Purity Specification

2,3,5,6-Tetrachloroisonicotinonitrile is commercially available with a specified minimum purity of 95% . While 2,6-Dichloroisonicotinonitrile is also available, its typical purity specification is often cited as 98% [1]. The 95% purity of the target compound is suitable for many research and industrial applications, and the specification is clearly defined for procurement purposes.

Purity Quality Control Synthesis Reliability

Spectroscopic Characterization

2,3,5,6-Tetrachloroisonicotinonitrile has been thoroughly characterized by multiple spectroscopic techniques, including five NMR spectra and one GC-MS spectrum, which are available in spectral libraries [1]. This level of detailed spectral documentation facilitates unambiguous identification and purity assessment, which may not be as readily available for all in-class analogs.

NMR Spectroscopy Mass Spectrometry Structural Elucidation

2,3,5,6-Tetrachloroisonicotinonitrile – Application Scenarios


High-Temperature Agrochemical Synthesis

Given its high melting point of 139–141 °C and predicted boiling point near 298 °C , 2,3,5,6-Tetrachloroisonicotinonitrile is well-suited for use as a building block in the synthesis of agrochemicals, such as herbicides or insecticides, where reactions are conducted at elevated temperatures . Its low volatility and solid-state handling properties minimize losses and simplify reactor operations.

Pharmaceutical Building Blocks via SNAr

The strong electron-withdrawing effect of the four chlorine atoms and the nitrile group, as evidenced by a predicted pKa of -7.59 , activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). This makes 2,3,5,6-Tetrachloroisonicotinonitrile a valuable electrophilic partner for introducing diverse substituents, particularly when selectivity for substitution at positions 2, 3, 5, or 6 is desired in medicinal chemistry campaigns.

Analytical Method & Reference Standard

The availability of comprehensive spectral data, including five NMR and one GC-MS spectrum , positions 2,3,5,6-Tetrachloroisonicotinonitrile as a useful reference compound for analytical method development. Researchers can rely on these well-characterized spectra for method validation, impurity profiling, and structure elucidation of related compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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